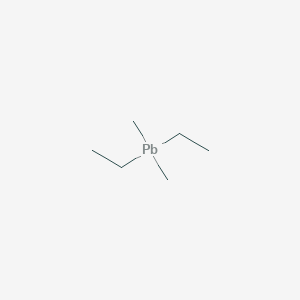

Diethyldimethyllead

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyldimethyllead, also known as this compound, is a useful research compound. Its molecular formula is C6H16Pb and its molecular weight is 295 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.6 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Background

Diethyldimethyllead is a member of the organolead family, characterized by the presence of lead (Pb) bonded to organic groups. It is primarily known for its use as an anti-knock agent in gasoline, enhancing octane ratings and improving engine performance. However, due to the toxic nature of lead compounds, its usage has been heavily regulated or phased out in many regions.

Industrial Applications

- Fuel Additive : Historically, this compound was used as an anti-knock agent in gasoline formulations. This application significantly improved fuel efficiency and engine performance by preventing knocking during combustion. However, due to environmental and health concerns associated with lead exposure, its use has been largely discontinued.

- Synthesis of Organolead Compounds : this compound serves as a precursor in the synthesis of other organolead compounds. These derivatives are utilized in various chemical reactions and processes, including catalysis and material science.

- Research in Organometallic Chemistry : The compound is often studied for its reactivity and bonding characteristics in organometallic chemistry. Researchers explore its potential applications in catalysis, where lead-containing complexes can facilitate chemical reactions.

Environmental and Health Implications

Due to its toxicity, this compound poses significant health risks. Lead exposure can result in neurological damage, developmental issues in children, and various other health complications. Consequently, research into safer alternatives and remediation strategies for lead pollution has become critical.

Case Study 1: Use as an Anti-Knock Agent

- Objective : Assess the performance of this compound in gasoline.

- Findings : Studies showed that this compound effectively increased octane ratings but led to lead emissions contributing to environmental pollution.

- Outcome : Regulatory agencies phased out leaded gasoline to mitigate health risks associated with lead exposure.

Case Study 2: Organometallic Synthesis

- Objective : Investigate the role of this compound as a precursor in synthesizing novel organolead compounds.

- Findings : Research demonstrated that this compound could be transformed into various organolead derivatives with potential applications in catalysis.

- Outcome : The study contributed to a better understanding of organometallic reactivity and paved the way for developing safer alternatives.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fuel Additive | Used to enhance octane ratings | Phased out due to health risks |

| Synthesis of Organoleads | Precursor for other organolead compounds | Valuable for catalysis research |

| Organometallic Chemistry | Study of reactivity and bonding | Insights into organometallic behavior |

特性

CAS番号 |

1762-27-2 |

|---|---|

分子式 |

C6H16Pb |

分子量 |

295 g/mol |

IUPAC名 |

diethyl(dimethyl)plumbane |

InChI |

InChI=1S/2C2H5.2CH3.Pb/c2*1-2;;;/h2*1H2,2H3;2*1H3; |

InChIキー |

OLOAJSHVLXNSQV-UHFFFAOYSA-N |

SMILES |

CC[Pb](C)(C)CC |

正規SMILES |

CC[Pb](C)(C)CC |

沸点 |

51 °C at 13 mm Hg |

Color/Form |

Colorless liquid |

密度 |

1.79 g/cu cm at 20 °C |

引火点 |

Depending on the specific mixture, flash points may vary from 30-141 °F. /Motor fuel anti-knock mixtures; Motor fuel anti-knock compounds/ |

Key on ui other cas no. |

1762-27-2 |

ピクトグラム |

Acute Toxic; Health Hazard |

溶解性 |

In water, 4.6 mg/L at 25 °C (est) |

同義語 |

diethyldimethyllead dimethyldiethyllead Me2Et2P |

蒸気圧 |

2.2 mm Hg at 25 °C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。